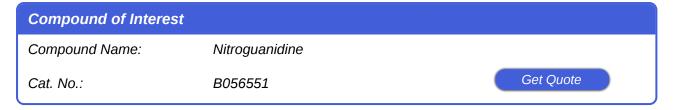


Application Notes and Protocols: Formulation of Insensitive High Explosives with Nitroguanidine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation of insensitive high explosives (IHE) based on **nitroguanidine** (NQ). The following sections detail the preparation of melt-cast and plastic-bonded explosive (PBX) formulations, present key performance and sensitivity data, and provide detailed experimental protocols for their characterization.

Introduction to Nitroguanidine in Insensitive Munitions

Nitroguanidine is a crystalline solid with the chemical formula CH₄N₄O₂. It is an important ingredient in insensitive munitions due to its desirable properties, including low sensitivity to shock, friction, and impact, combined with a high nitrogen content which contributes to a large gas volume upon detonation.[1][2] These characteristics make NQ-based explosives safer to handle, transport, and store compared to conventional explosives like TNT and RDX.[1][2]

NQ is commonly used in two main types of formulations: melt-cast explosives and plastic-bonded explosives (PBXs). Melt-cast formulations involve melting a binder and suspending other solid explosive components in the melt before casting.[3][4] PBXs consist of explosive crystals held in a polymeric binder matrix, which can be processed by pressing or casting.[5][6] The choice of formulation depends on the desired application and performance characteristics.



Data Presentation: Properties of Nitroguanidine-Based Explosives

The following tables summarize the key performance and sensitivity data for various **nitroguanidine**-based explosive formulations.

Table 1: Performance Data of Nitroguanidine-Based Formulations

Formulation ID	Compositio n (wt%)	Density (g/cm³)	Detonation Velocity (m/s)	Detonation Pressure (GPa)	Reference(s
NQ/TNT (40/60)	NQ (40), TNT (60)	1.66	7300	21.5	[1][7]
NQ/TNT (50/50)	NQ (50), TNT (50)	1.67	7400	22.5	[1][7]
NQ/AN/GN ("NGA")	NQ (17.5), AN (60), GN (22.5)	~1.6	Not specified	Not specified	[8]
PBXN-9	HMX (92), DOA (6), HTPB (2)	1.75	8380	33.0	[9]
NQ-based PBX	NQ (up to 75), Binder	Not specified	Not specified	Not specified	[10]
ARX-4002	NTO (50), TNT (50)	1.68	7370	22.6	[11]

Note: AN = Ammonium Nitrate, GN = Guanidine Nitrate, HMX = Octogen, DOA = Dioctyl Adipate, HTPB = Hydroxyl-terminated polybutadiene, NTO = 3-nitro-1,2,4-triazol-5-one. Data for PBXN-9 and ARX-4002 are included for comparison as common insensitive formulations.

Table 2: Sensitivity Data of **Nitroguanidine**-Based Formulations



Formulation ID	Impact Sensitivity (J)	Friction Sensitivity (N)	Shock Sensitivity (Gpa)	Reference(s)
Nitroguanidine (NQ)	>50	>360	Low	[1][12]
NQ/TNT Formulations	Generally low	Generally low	Low	[1][7]
PBXN-9	32	240	Low	[9]
ARX-4002	Reduced vs. Comp B	Reduced vs. Comp B	High critical diameter	[11]

Note: Higher values for impact and friction sensitivity indicate lower sensitivity (i.e., more insensitive).

Experimental Protocols

The following are detailed protocols for the preparation and characterization of **nitroguanidine**-based insensitive high explosives.

Preparation of Melt-Cast Explosives

This protocol describes a general method for preparing a **nitroguanidine**-based melt-cast explosive.

Materials:

- Nitroguanidine (NQ), appropriate particle size
- Meltable binder (e.g., TNT, DNAN, or a eutectic mixture such as NQ/AN/GN)[3][8][10]
- Heating mantle or oil bath with temperature control
- · Reaction kettle with overhead stirrer
- Casting molds (pre-heated)



Appropriate personal protective equipment (PPE)

Procedure:

- Binder Melting: The meltable binder is carefully heated in the reaction kettle to its melting point (e.g., ~80°C for TNT).[4] The temperature should be closely monitored to avoid decomposition.
- Addition of NQ: Once the binder is completely melted, the nitroguanidine powder is slowly
 added to the molten binder while stirring continuously. The stirring speed should be sufficient
 to maintain a homogeneous slurry without introducing excessive air.
- Mixing and Homogenization: The mixture is held at a constant temperature and stirred until
 the NQ is uniformly dispersed. Mixing times will vary depending on the specific formulation
 and batch size.
- Pouring/Casting: The molten slurry is then carefully poured into pre-heated molds.[4] Pouring should be done slowly and steadily to prevent the formation of voids and bubbles.[4]
- Cooling and Solidification: The cast charges are allowed to cool slowly to room temperature.
 Controlled cooling is crucial to prevent cracking and ensure a uniform charge.
- Demolding and Machining: Once solidified, the explosive charges can be removed from the molds and machined to the desired final dimensions if necessary.

Preparation of Plastic-Bonded Explosives (PBX) by Slurry Coating

This protocol outlines the slurry coating method for producing a **nitroguanidine**-based PBX.[5]

Materials:

- Nitroguanidine (NQ) crystals
- Polymeric binder (e.g., Viton, Kel-F) dissolved in a suitable solvent to form a lacquer[5]
- Water (as the slurry medium)



- Reaction vessel with agitator and temperature control
- Solvent removal system (e.g., distillation)
- Drying oven

Procedure:

- Slurry Preparation: **Nitroguanidine** crystals are suspended in water in the reaction vessel with sufficient agitation to form a stable slurry.[5]
- Lacquer Addition: The binder lacquer is slowly added to the agitated NQ slurry. The "sticky" nature of the lacquer causes the NQ particles to agglomerate.[5]
- Agglomeration: The mixture is continuously stirred at a controlled temperature to promote the formation of uniform granules.
- Solvent Removal: The organic solvent from the lacquer is removed by distillation.[13] The temperature is gradually increased to drive off the solvent, leaving behind the binder-coated NQ granules.[13]
- Dewatering and Drying: The resulting molding powder is dewatered, typically by filtration, and then dried in an oven at a controlled temperature to remove any remaining water and solvent.
- Pressing: The dried PBX molding powder can then be pressed into the desired shape using a hydraulic press.

Characterization Protocols

Objective: To determine the sensitivity of the explosive to impact.

Apparatus: BAM Fallhammer

Procedure:

• A small, measured amount of the explosive sample is placed in the test apparatus.

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- A specified weight is dropped from a known height onto the sample.
- The test is repeated multiple times at various drop heights to determine the energy at which there is a 50% probability of initiation (h₅₀).
- Observations of any reaction (e.g., smoke, flame, detonation) are recorded.

Objective: To determine the sensitivity of the explosive to frictional stimuli.

Apparatus: BAM Friction Tester

Procedure:

- A small amount of the explosive is spread on a porcelain plate.
- A porcelain pin is placed on the sample, and a specified load is applied.
- The plate is moved back and forth under the pin.
- The test is repeated with increasing loads until a reaction (e.g., crackling, smoke, ignition) is observed.
- The result is reported as the load at which a reaction occurs.

Objective: To measure the speed at which the detonation wave propagates through the explosive.

Apparatus:

- Cylindrical charge of the explosive
- Detonator
- Ionization probes or fiber optic sensors placed at known distances along the charge
- High-speed data acquisition system

Procedure:



- The explosive charge is prepared with sensors inserted at precise intervals.
- The charge is initiated at one end with a detonator.
- As the detonation front passes each sensor, a signal is generated.
- The data acquisition system records the time of arrival of the detonation wave at each sensor.
- The detonation velocity is calculated from the known distances between the sensors and the measured time intervals.

Objective: To evaluate the thermal stability and decomposition characteristics of the explosive.

Apparatus: Differential Scanning Calorimeter (DSC) / Thermogravimetric Analyzer (TGA)

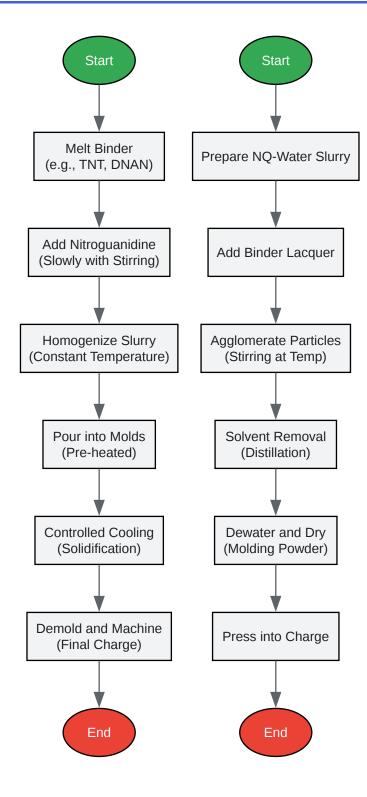
Procedure:

- A small, precisely weighed sample of the explosive is placed in a sample pan.
- The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen).
- The DSC measures the heat flow into or out of the sample as a function of temperature,
 identifying melting points and decomposition exotherms.
- The TGA measures the change in mass of the sample as a function of temperature, indicating the onset of decomposition and the mass loss associated with it.

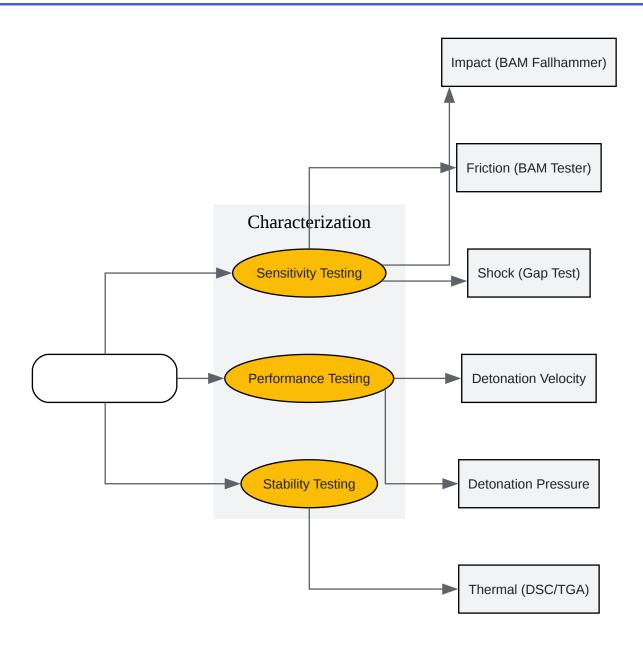
Visualizations

Experimental Workflow for Melt-Cast Formulation









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